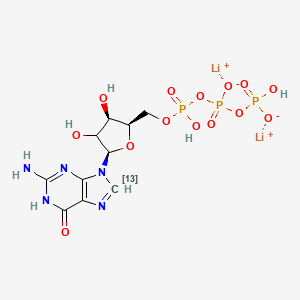

Guanosine triphosphate-13C (dilithium)

描述

BenchChem offers high-quality Guanosine triphosphate-13C (dilithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanosine triphosphate-13C (dilithium) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C10H14Li2N5O14P3 |

|---|---|

分子量 |

536.1 g/mol |

IUPAC 名称 |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i2+1;; |

InChI 键 |

SPQUPDOUIWTDAU-DCJSODGBSA-L |

手性 SMILES |

[Li+].[Li+].[13CH]1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

规范 SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

产品来源 |

United States |

Foundational & Exploratory

Guanosine Triphosphate-13C (Dilithium): Technical Guide

[1][2]

Executive Summary

Guanosine Triphosphate-13C (GTP-13C), supplied as a dilithium salt, is a high-fidelity isotopic tracer and structural probe used primarily in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based metabolic flux analysis.[1][2] Unlike standard sodium salts, the dilithium formulation offers superior solubility in organic synthesis workflows and minimizes cation-induced aggregation (e.g., G-quadruplex formation) during stock preparation.[1][2] This guide details its application in resolving complex RNA tertiary structures, interrogating GTPase signaling mechanisms, and mapping purine nucleotide metabolism.

Physicochemical Profile & Salt Formulation Logic[1][2][3]

Chemical Identity[2][4][5]

-

Compound: Guanosine 5'-triphosphate,

-labeled.[1][2][3] -

Isotopic Pattern: Typically available as Uniformly labeled (

) where all ten carbon atoms (ribose + guanine base) are -

Counterion: Dilithium (

).[1][2] -

Molecular Weight: Variable based on isotopic enrichment (approx. 533-543 Da for

).[1][2]

The "Dilithium" Advantage

The choice of lithium as the counterion is not arbitrary; it serves specific experimental needs in structural biology:

-

Solubility Profile: Lithium salts of nucleotides generally exhibit higher solubility in both aqueous buffers and the organic solvent mixtures often used during chemical re-purification or synthesis steps.

-

G-Quadruplex Control: In NMR studies of guanine-rich sequences, Potassium (

) and Sodium ( -

NMR Silence: While

is NMR active, it resonates at a frequency far removed from biological proton (

Primary Application: High-Resolution RNA NMR

The most critical application of GTP-13C is the synthesis of isotopically labeled RNA for multidimensional NMR.

Mechanism of Action

Large RNA molecules (>30 nucleotides) suffer from severe spectral crowding in 1D

-

Assignment: Allows for through-bond correlation experiments (e.g., HCN, HCP) to sequentially assign the ribose-phosphate backbone.[1][2]

-

Base Pairing: The

nuclei in the guanine base (specifically C2, C6, C8) serve as reporters for hydrogen bonding in G-C or G-U pairs.[1][2]

Visualization: RNA Labeling Workflow

The following diagram illustrates the flow from labeled NTPs to solved RNA structure.

Figure 1: Workflow for generating isotopically labeled RNA using 13C-GTP for NMR structural determination.

Secondary Application: GTPase Conformational Dynamics

GTP-binding proteins (GTPases) like Ras, Rho, and G

The "Spy" Molecule

When

-

Hydrolysis Monitoring: Real-time NMR can track the conversion of GTP to GDP by monitoring the unique chemical shifts of the

signals, which are distinct for the triphosphate and diphosphate states. -

Allosteric Mapping: Changes in the

resonances upon binding of effector proteins indicate allosteric structural changes transmitted from the protein surface to the nucleotide binding pocket.

Tertiary Application: Metabolic Flux Analysis (MFA)

In drug development, particularly for oncology, understanding nucleotide metabolism is vital.[1]

Tracing Purine Metabolism

Cells fed with

Experimental Protocols

Protocol A: Preparation of 13C-Labeled RNA via IVT

Objective: Generate milligram quantities of uniformly

-

Reagent Preparation:

-

Reaction Assembly (10 mL scale):

-

Buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100.[1][2]

-

Magnesium: Add

to a final concentration of 20–30 mM (must exceed total NTP concentration).[1][2] -

Nucleotides: Add 4 mM each of 13C-GTP , 13C-ATP, 13C-CTP, 13C-UTP.

-

Template: Add 200–300 nM double-stranded DNA template (promoter + sequence).[1][2]

-

Enzyme: Add T7 RNA Polymerase (0.1 mg/mL).

-

-

Incubation:

-

Purification:

-

Desalting:

Protocol B: NMR Sample Preparation

Objective: Prepare a stable sample for long-duration NMR acquisition.

| Component | Concentration | Purpose |

| 13C-Labeled RNA | 0.5 – 2.0 mM | Signal source.[1][2] |

| Buffer | 10–50 mM Sodium Phosphate (pH 6.[1][2]5) | Maintains pH; Phosphate is NMR silent.[1][2] |

| Salt | 0–100 mM KCl or NaCl | Stabilizes secondary structure.[2] Add only if needed. |

| D2O | 5–10% (v/v) | Lock signal for the spectrometer.[1][2] |

| DSS | 0.1 mM | Chemical shift reference standard (0 ppm).[1][2] |

Critical Step: Anneal the RNA by heating to 90°C for 2 minutes and snap-cooling on ice (for hairpins) or slow cooling (for duplexes) to ensure a homogeneous fold before adding to the NMR tube.[1][2]

Visualization: G-Protein Activation Cycle

This diagram details where

Figure 2: The G-Protein cycle.[1][2] The "Active" state containing 13C-GTP provides unique NMR chemical shifts distinct from the GDP-bound state.

Quality Control & Troubleshooting

Purity Verification

Before committing to expensive IVT reactions, verify the integrity of the

-

Method: Run a 1D

NMR. -

Acceptance Criteria: Three distinct multiplets (alpha, beta, gamma phosphates).[1][2]

-

Failure Mode: Appearance of a singlet at ~0 ppm indicates hydrolysis to inorganic phosphate (Pi) and Guanosine.[1][2]

Preventing Hydrolysis

Triphosphates are labile.[2]

References

-

Nikonowicz, E. P., & Pardi, A. (1992).[1] Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186.[1][2] Link[1][2]

-

Fürtig, B., et al. (2003).[1][2] NMR spectroscopy of RNA.[4][5][6] ChemBioChem, 4(10), 936-962.[1][2] Link[1][2]

-

Batey, R. T., et al. (1992).[1][2] Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523.[1][2] Link

-

Wüthrich, K. (1986).[1][2] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1][2]

-

Smith, S. O., et al. (2002).[1][2] Structure and dynamics of G protein-coupled receptors. Annual Review of Biophysics and Biomolecular Structure, 31, 163-188. (Context on G-protein nucleotide states).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Dilithium guanosine 5'-triphosphate | C10H14Li2N5O14P3 | CID 135565422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guanosine 5'-diphosphate-13C10 dilithium (GDP-13C10 dilithium) | Endogenous Metabolite | | Invivochem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 6. Nucleotides for Structure Determination by NMR - Jena Bioscience [jenabioscience.com]

A Researcher's Guide to the Synthesis and Purification of ¹³C-Labeled GTP

Introduction: The Pivotal Role of ¹³C-Labeled GTP in Modern Research

Guanosine triphosphate (GTP) is a fundamental molecule in cellular bioenergetics and signal transduction. The ability to trace the metabolic fate of GTP and its role in complex biological pathways is paramount for researchers in fields ranging from structural biology to drug development. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful, non-radioactive method to probe these processes with high precision. ¹³C-labeled GTP serves as an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based studies, enabling the elucidation of protein-ligand interactions, enzyme kinetics, and metabolic fluxes.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis and purification of ¹³C-labeled GTP, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful molecule in their work.

I. Strategic Approaches to ¹³C-Labeled GTP Synthesis

The synthesis of ¹³C-labeled GTP can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. The choice between these approaches is often dictated by the desired labeling pattern, required yield, and available laboratory resources.

A. Enzymatic and Chemo-Enzymatic Synthesis: Harnessing Nature's Catalysts

Enzymatic synthesis is often favored for its high specificity and efficiency, yielding biologically active GTP with precise isotopic labeling.[5] A common and effective strategy is a chemo-enzymatic, one-pot reaction that leverages a cascade of enzymes to build the GTP molecule from ¹³C-labeled precursors.[6][7]

A significant advantage of this approach is the ability to achieve high yields, often exceeding 75%, without the need to purify intermediate products.[6] The reaction typically starts with a ¹³C-labeled ribose and unlabeled guanine. The enzymatic cascade constructs the final GTP molecule, with the ¹³C label incorporated into the ribose moiety.

Illustrative Enzymatic Synthesis Workflow:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

Technical Whitepaper: Guanosine 5'-Triphosphate-13C10 (Dilithium Salt)

Physicochemical Characterization and Bioanalytical Applications[1]

Executive Summary

Guanosine 5'-triphosphate-13C10 (dilithium salt) represents a high-fidelity isotopologue of the canonical cellular energy carrier and signaling molecule, GTP.[1][2] Uniformly labeled with Carbon-13 (

Molecular Identity & Physicochemical Architecture[3][4]

The utility of GTP-

1.1 Chemical Specifications

| Property | Specification |

| Compound Name | Guanosine 5'-triphosphate-13C10, dilithium salt |

| Chemical Formula | |

| Molecular Weight | ~545.1 g/mol (Calculated) |

| Isotopic Enrichment | |

| Salt Stoichiometry | 2 Li |

| Solubility | Water: >75 mg/mL; limited solubility in pure ethanol |

| Appearance | White to off-white lyophilized powder |

Note on Molecular Weight:

-

Standard GTP (Free Acid,

): 523.18 g/mol [1] - Mass Shift: +10.03 Da[1]

-

Dilithium Substitution (

minus -

Total MW:

545.07 g/mol (Exact mass depends on hydration state).[1]

1.2 Structural Visualization

The following diagram illustrates the uniformly labeled carbon backbone (highlighted in red) and the triphosphate chain susceptible to hydrolysis.

Figure 1: Structural topology of GTP-13C10 dilithium.[1] Asterisks () and yellow nodes denote

Stability & Solubility Profile

The stability of GTP is notoriously pH- and temperature-dependent.[1] The lithium salt provides a kinetic advantage over sodium salts by reducing hygroscopicity and aggregation, but the triphosphate bond remains labile.

2.1 Hydrolysis Kinetics (Thermodynamic Instability)

GTP undergoes spontaneous hydrolysis to GDP and inorganic phosphate (

-

Critical pH Window: GTP is most stable at pH 7.0 – 7.5 .

-

Acidic conditions (pH < 6): Rapid hydrolysis of the

-phosphate.[1] -

Alkaline conditions (pH > 9): Deamination of the guanine base and ribose degradation.

-

-

Temperature Sensitivity:

2.2 Solubility Protocol

Unlike the free acid, the dilithium salt is highly water-soluble.[1]

-

Preparation: Dissolve powder in nuclease-free water or 50 mM Tris-HCl (pH 7.5).

-

Concentration: Stock solutions of 100 mM are achievable.

-

Aliquot Strategy: Do not freeze-thaw. Prepare single-use aliquots (e.g., 50

L) and store at

Spectral Properties: The Fingerprint[1]

For NMR spectroscopists, the

3.1

-NMR Chemical Shifts (Reference:

, pH 7.0)

The following table summarizes the expected chemical shifts (

| Moiety | Carbon Position | Chemical Shift ( | Multiplicity ( |

| Guanine Base | C6 (C=O) | ~159.2 | Singlet (broadened by N) |

| C2 (C-NH2) | ~154.5 | Doublet | |

| C4 | ~152.1 | Doublet | |

| C8 | ~138.3 | Doublet | |

| C5 | ~116.8 | Doublet | |

| Ribose Sugar | C1' (Anomeric) | ~87.5 | Doublet ( |

| C4' | ~83.4 | Doublet | |

| C2' | ~74.1 | Doublet | |

| C3' | ~70.8 | Doublet | |

| C5' | ~65.6 | Doublet ( |

Note: Strong scalar coupling (

Bioanalytical Applications

4.1 Metabolic Flux Analysis (MFA)

GTP-

-

Workflow: Cell culture media supplementation

Extraction -

Detection: The M+10 isotopologue allows differentiation from endogenous GTP (M+0).[1]

-

Downstream Tracking:

4.2 NMR Structural Biology (GTPase Assays)

Small GTPases (Ras, Rho, Rab) act as molecular switches.[1] Using

-

Experiment: 2D

HSQC. -

Insight: Conformational changes in the protein active site induce chemical shift perturbations (CSPs) in the GTP ribose carbons, mapping the binding pocket environment.

4.3 Experimental Workflow: GTPase Hydrolysis Assay

The following DOT diagram outlines the logic flow for a self-validating hydrolysis assay using this compound.

Figure 2: Workflow for kinetic validation of GTPase activity using isotope-labeled substrate.

Handling & Storage Protocols

To maintain the integrity of the

-

Upon Receipt: Centrifuge the vial briefly to settle the powder. Store immediately at -20°C .

-

Reconstitution:

-

Equilibrate vial to room temperature (prevent condensation).[1]

-

Add buffer (e.g., 10 mM Tris, pH 7.[1]5) to achieve 10-100 mM.[1]

-

Tip: Verify pH after dissolution; GTP is acidic, and the dilithium buffering capacity is low. Adjust carefully with dilute LiOH if necessary (avoid NaOH to keep it "sodium-free").[1]

-

-

Usage:

-

Keep on ice during experiments.

-

Discard unused thawed solution; do not refreeze .

-

References

-

Guanosine 5'-triphosphate lithium salt properties. Sigma-Aldrich (Merck).[1] Link[1]

-

13C NMR Chemical Shifts of Nucleotides. Biological Magnetic Resonance Data Bank (BMRB). Link[1]

-

GTP Hydrolysis Mechanisms. Journal of the American Chemical Society. 2019; 141(26): 10247–10252. Link[1]

-

PubChem Compound Summary: Guanosine Triphosphate. National Center for Biotechnology Information.[3] Link[1]

-

Isotope Labeling in Metabolomics. Cambridge Isotope Laboratories. Link

Sources

Tracing the Code: A Master Guide to 13C-Labeled Nucleotide Analysis

Executive Summary

Metabolic reprogramming is a hallmark of oncology, immunology, and stem cell biology. While static metabolite profiling provides a snapshot of cellular state, it fails to capture the dynamic flux—the rate at which fuel is converted into biomass.

This guide addresses the technical implementation of 13C-labeled nucleotide analysis . It distinguishes between two critical experimental aims:

-

Measuring De Novo Synthesis: Using [U-13C]-Glucose or [U-13C]-Glutamine to track carbon/nitrogen flow into the nucleotide pool.

-

Measuring Salvage Pathway Activity: Using [13C]-Nucleosides (e.g., [13C]-Thymidine) to assess scavenging efficiency and DNA replication rates independent of central carbon metabolism.

Part 1: The Tracer Landscape & Mechanistic Theory

The Dual-Origin Problem

Nucleotides are generated via two distinct routes. Misinterpreting which route is active is the most common failure mode in metabolic studies.

-

De Novo Synthesis: Energy-intensive. Builds purines/pyrimidines ring-by-ring using Glucose (Ribose), Glutamine (Nitrogen/Carbon), Aspartate, and Glycine. High activity in aggressive tumors.

-

Salvage Pathway: Energy-efficient. Recycles free nucleobases/nucleosides from the extracellular environment or degradation. High activity in quiescent cells or during therapeutic resistance (e.g., Gemcitabine resistance).

Visualization: De Novo vs. Salvage Flux

The following diagram illustrates the entry points for 13C labels. Note how [U-13C]-Glucose labels the ribose backbone, while [13C]-Nucleobases bypass upstream glycolysis.

Figure 1: Differential entry points for 13C tracers. De novo synthesis (Solid lines) incorporates carbon from glucose/glutamine. Salvage pathways (Dashed line) incorporate pre-formed nucleosides.

Part 2: Experimental Strategy

Media Formulation: The "Dialyzed" Imperative

Critical Protocol Step: You cannot perform nucleotide tracing in standard FBS (Fetal Bovine Serum). Standard FBS contains micromolar concentrations of unlabeled hypoxanthine, thymidine, and uridine. These unlabeled substrates will flood the salvage pathway, diluting your 13C signal and leading to underestimation of flux.

-

Requirement: Use Dialyzed FBS (dFBS) . Dialysis (10kDa cutoff) removes small molecules (nucleosides) while retaining growth factors.

-

Adaptation: Cells may grow slower in dFBS. An adaptation period (2 passages) in dFBS prior to the experiment is recommended to establish a new metabolic steady state.

Tracer Selection Guide

| Experimental Goal | Recommended Tracer | Expected Mass Shift (Isotopologue) |

| Assess Glycolytic flux into DNA | [U-13C]-Glucose | M+5 (Ribose ring is fully labeled) |

| Assess Glutamine anaplerosis | [U-13C]-Glutamine | M+3/M+4/M+5 (Pyrimidine/Purine ring atoms) |

| Measure Salvage Capacity | [13C5]-Adenine / [13C]-Thymidine | M+n (Matches tracer exactly) |

| One-Carbon Metabolism (Folate) | [2,3,3-2H]-Serine | Specific mass shifts in dTTP methyl groups |

Part 3: Analytical Workflow (LC-MS)

The Chromatography Challenge

Nucleotides are highly polar and negatively charged (phosphate groups). They do not retain well on standard C18 (Reverse Phase) columns.

-

Method A: Ion-Pairing RPLC: Uses reagents like Tributylamine (TBA) to mask the charge.

-

Pros: Excellent separation of isomers (e.g., ADP vs dADP).

-

Cons: TBA permanently contaminates the Mass Spec source (suppressing signal for other users). Avoid in multi-user facilities.

-

-

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography): The modern gold standard.

The "Senior Scientist" Protocol: Extraction & Analysis

This protocol is designed to minimize ATP hydrolysis (ATP -> ADP -> AMP) which occurs rapidly during slow quenching.

Step 1: Rapid Quench & Extraction

-

Preparation: Pre-cool extraction solvent (40:40:20 Acetonitrile:Methanol:Water + 0.5% Formic Acid) to -20°C .

-

Wash: Aspirate media. Wash cells once rapidly with ice-cold saline (PBS) or ammonium carbonate (volatile salt).

-

Note: Do not use water; hypotonic shock causes metabolite leakage before quenching.

-

-

Quench: Add pre-cooled solvent directly to the plate. Incubate on dry ice for 10 min.

-

Scrape & Spin: Scrape cells, transfer to tubes. Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to glass vials. Analyze immediately or store at -80°C (Nucleotides degrade even at -20°C).

Step 2: LC-MS Parameters (HILIC)[1][2][3][4][5]

-

Column: Waters XBridge Amide or SeQuant ZIC-pHILIC (2.1 x 100mm, 3.5µm).

-

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 85% B to 10% B over 15 minutes.

-

MS Mode: Negative Ion Mode (ESI-). Nucleotides ionize best as [M-H]-.

Visualization: The Analytical Pipeline

Figure 2: Linear workflow for nucleotide analysis. Note the "No drying" step; nucleotides are heat-labile, so evaporating solvent (SpeedVac) can degrade triphosphates.

Part 4: Data Interpretation & Logic

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing the data, you will see a distribution of masses (M+0, M+1, M+2...).

-

M+0: Unlabeled fraction (Pre-existing pool or synthesis from unlabeled sources).

-

M+5 (in ATP from U-13C Glucose): Indicates the ribose moiety was synthesized de novo from the labeled glucose.

-

Fractional Enrichment: The calculated percentage of the pool that is labeled.

(Where

Causality Check (Self-Validation)

To ensure your data is trustworthy, check the ATP:ADP:AMP ratio .

-

Healthy Cells: ATP should be the dominant peak (High Energy Charge).

-

Bad Extraction: If AMP > ATP, your extraction was too slow or the sample warmed up, causing hydrolysis. Discard the dataset.

References

-

Lu, W., et al. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry. Link

-

Yuan, M., et al. (2012). A robust, sensitive, and versatile method for the analysis of polar metabolites via HILIC-MS. Nature Protocols. Link

-

Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[6] Nucleic Acids Research.[2] Link

-

Clasquin, M. F., et al. (2011). LC-MS data processing with MAVEN: a metabolomic analysis and visualization engine. Current Protocols in Bioinformatics. Link

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]

- 6. mdpi.com [mdpi.com]

Biological Role of GTP in Cellular Processes: A Technical Guide

Topic: Biological Role of GTP in Cellular Processes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While Adenosine Triphosphate (ATP) serves as the cell's primary "bulk" energy currency, Guanosine Triphosphate (GTP) functions as its "precision" currency. GTP drives processes requiring high-fidelity conformational switching rather than simple thermodynamic coupling. This guide dissects the mechanistic role of GTP in signal transduction, cytoskeletal dynamics, protein synthesis, and mitochondrial shaping, providing actionable protocols for assaying GTPase activity in drug discovery contexts.

GTP in Signal Transduction: The G-Protein Switch

The superfamily of GTPases (Ras, Rho, Rab, Arf, Ran) operates on a binary switching mechanism defined by the bound nucleotide state.[1] This is not merely a change in charge; it is a conformational shift in the "Switch I" and "Switch II" regions of the protein that dictates effector binding.

The Activation Cycle

The cycle is controlled by three classes of regulatory proteins. Causality in this system is kinetic, not thermodynamic; the intracellular concentration of GTP is roughly 10-fold higher than GDP, yet high-affinity binding locks the protein in the GDP state until catalyzed.

-

GEFs (Guanine Nucleotide Exchange Factors): Destabilize the Mg²⁺-GDP interaction, allowing the abundant cytosolic GTP to flood the binding pocket. This is the "ON" signal.

-

GAPs (GTPase Activating Proteins): The intrinsic hydrolysis rate of small GTPases is negligible (approx.

). GAPs insert an "arginine finger" into the active site, stabilizing the transition state and accelerating hydrolysis by -

GDIs (Guanine Nucleotide Dissociation Inhibitors): Sequester GDP-bound GTPases, preventing their activation and membrane localization.

Quantitative Kinetics: The Drug Target Window

For drug developers, the window of opportunity lies in the disparity between intrinsic and GAP-mediated hydrolysis.

| Parameter | Intrinsic (Ras alone) | GAP-Mediated (Ras + GAP) | Biological Implication |

| Hydrolysis Rate ( | GAPs are essential for signal termination. | ||

| Half-life ( | Oncogenic mutations (e.g., G12, Q61) abolish GAP sensitivity, locking the switch "ON". | ||

| Affinity ( | pM - nM range | N/A | Tight binding prevents spontaneous exchange without GEFs. |

Pathway Visualization

Figure 1: The Canonical G-Protein Switching Mechanism. Note the critical role of GEF for activation and GAP for termination.

GTP in Cytoskeletal Dynamics: Microtubule Instability

Unlike actin (which uses ATP), microtubules rely on GTP to generate the "Dynamic Instability" required for mitosis and cell migration.

The GTP Cap Mechanism

-tubulin dimers bind two molecules of GTP. The-

Polymerization: GTP-tubulin adds to the (+) end of the microtubule.

-

The Cap: As long as the rate of addition exceeds the rate of hydrolysis, a "GTP Cap" exists. This cap constrains the protofilaments into a straight, stable lattice.

-

Catastrophe: Upon hydrolysis to GDP, the protofilaments curve outward (strain energy release), breaking lateral bonds and causing rapid depolymerization.

GTP in Protein Synthesis: The Synthetic Engine

Translation consumes approximately 50-80% of a rapidly growing cell's energy, largely in the form of GTP. This high cost ensures fidelity.

-

Initiation (IF2/eIF2): GTP hydrolysis gates the joining of the large ribosomal subunit, ensuring the start codon is correctly paired with the initiator tRNA.

-

Elongation (EF-Tu/eEF1A): Delivers aminoacyl-tRNA to the A-site.[3] GTP is only hydrolyzed if the codon-anticodon match is correct (kinetic proofreading).

-

Translocation (EF-G/eEF2): GTP hydrolysis forces the ratchet-like movement of the ribosome down the mRNA by one codon.

Mitochondrial Regulation: Fission and Fusion

Mitochondria are dynamic organelles shaped by large GTPases of the Dynamin superfamily.[4]

-

Fission (Drp1): Cytosolic Drp1 is recruited to the Outer Mitochondrial Membrane (OMM).[5] It oligomerizes into spirals around the organelle. GTP hydrolysis drives a conformational constriction, severing the membrane.

-

Fusion (Opa1): Located on the Inner Mitochondrial Membrane (IMM).[6] Requires a balance of long (l-Opa1) and proteolytically cleaved short (s-Opa1) forms.[7][6][8] GTP hydrolysis drives the energetically unfavorable merger of inner membranes.

-

Metabolic Link: The Krebs cycle enzyme Succinyl-CoA Synthetase (SCS) has a specific isoform (G-SCS) that produces GTP directly in the mitochondrial matrix, locally fueling these shape changes.

Figure 2: GTP-Dependent Mitochondrial Dynamics. Drp1 drives fission; Opa1/Mfn drive fusion.

Experimental Protocol: Malachite Green GTPase Assay

A self-validating colorimetric assay for high-throughput screening of GTPase inhibitors.

Principle

This assay measures the release of inorganic phosphate (

Reagents & Setup

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT. Crucial: Avoid phosphate-buffered saline (PBS).

-

Substrate: Ultrapure GTP (prepare 10 mM stock, use at

or -

Enzyme: Purified Recombinant GTPase (e.g., KRAS G12C, 5–50 nM final).

-

Detection: Malachite Green Reagent (commercial or prepared).[9]

Workflow (Step-by-Step)

-

Phosphate Decontamination (Self-Validation Step):

-

Reaction Assembly:

-

In a clear 96-well plate, add 25 µL Enzyme solution.

-

Add 5 µL Test Compound (or DMSO control). Incubate 15 min at RT.

-

Add 20 µL GTP Substrate to initiate reaction.

-

-

Incubation:

-

Incubate at 37°C for 30–60 minutes. (Time depends on intrinsic hydrolysis rate; Ras requires longer or addition of GAP).

-

-

Termination & Detection:

-

Add 100 µL Malachite Green Reagent to stop the reaction.

-

Incubate 15–30 min at RT for color development (Green).

-

-

Readout:

Drug Development Implications: Targeting KRAS

The most prominent application of GTP biology in pharma is targeting KRAS mutations (e.g., G12C) in non-small cell lung cancer (NSCLC).

-

The Challenge: GTP binds KRAS with picomolar affinity, making competitive inhibition impossible.

-

The Solution (Covalent Inhibition): Drugs like Sotorasib and Adagrasib do not compete with GTP. Instead, they bind to a cryptic pocket (P2) present only in the GDP-bound (inactive) state.

-

Mechanism: They covalently modify Cysteine-12, locking KRAS in the GDP state and preventing the GEF (SOS) from regenerating the active GTP state. This highlights the importance of understanding the cycling mechanism, not just the active state.

References

-

GTP vs ATP in Metabolism: Bonora, M., et al. (2012). "ATP synthesis and storage." Purinergic Signalling.

-

G-Protein Cycle Kinetics: Bos, J. L., et al. (2007). "GEFs and GAPs: critical elements in the control of small G proteins." Cell.

-

Microtubule Dynamics: Mitchison, T., & Kirschner, M. (1984). "Dynamic instability of microtubule growth." Nature.[14]

-

Mitochondrial GTPases: Otera, H., & Mihara, K. (2011). "Molecular mechanisms and physiologic functions of mitochondrial dynamics." Journal of Biochemistry.

-

KRAS G12C Inhibition: Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.[14]

-

GTPase Assay Protocols: "Malachite Green Phosphate Assay Kit Protocol." Sigma-Aldrich Technical Bulletin.

Sources

- 1. promegaconnections.com [promegaconnections.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Functions and Regulation of Translation Elongation Factors [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two forms of Opa1 cooperate to complete fusion of the mitochondrial inner-membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPA1 processing controls mitochondrial fusion and is regulated by mRNA splicing, membrane potential, and Yme1L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two forms of Opa1 cooperate to complete fusion of the mitochondrial inner-membrane | eLife [elifesciences.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echelon-inc.com [echelon-inc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. interchim.fr [interchim.fr]

- 14. Hydrolysis of GTP by elongation factor G drives tRNA movement on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Kinetics: Exploring GTP Binding Proteins with 13C-GTP NMR

Executive Summary

The Ras superfamily of GTPases—molecular switches controlling cell proliferation and differentiation—represents one of the most critical yet challenging targets in modern pharmacology. While traditional fluorescence assays (e.g., mant-GTP) are high-throughput, they often introduce steric artifacts that perturb hydrolysis kinetics. 13C-GTP NMR spectroscopy offers a superior, label-free (on the protein side) alternative. By utilizing Guanosine Triphosphate labeled with Carbon-13 (typically at the ribose C1' or guanine C8 positions), researchers can monitor the "heartbeat" of the enzyme—the hydrolysis of GTP to GDP—in real-time with atomic resolution. This guide details the physicochemical basis, experimental protocols, and data analysis frameworks for deploying 13C-GTP NMR in kinetic studies and drug discovery.

Part 1: The Physicochemical Basis

Why 13C-GTP?

The transition from GTP-bound (active) to GDP-bound (inactive) states involves a conformational collapse of the Switch I and II regions, but also a subtle yet distinct change in the ribose sugar pucker (often C3'-endo to C2'-endo).

-

The Reporter Atoms:

-

Ribose C1' (Anomeric Carbon): Resonating between ~87–92 ppm, the C1' chemical shift is highly sensitive to the glycosidic bond angle and the phosphorylation state of the 5' tail. It provides a sharp, singlet-like signal (under proton decoupling) that is distinct for GTP and GDP.

-

Guanine C8: Located in the purine ring, this carbon is sensitive to the syn/anti conformation of the base relative to the sugar, which often changes upon hydrolysis.

-

-

Advantages Over 31P NMR:

-

Line Width: 31P signals often suffer from Chemical Shift Anisotropy (CSA) broadening at high fields. 13C signals remain sharp, allowing for better peak integration.

-

Information Content: While 31P reports only on the phosphate environment, 13C reports on the nucleoside conformation, providing structural insights simultaneous with kinetic data.

-

Table 1: Comparative Utility of NMR Nuclei in GTPase Studies

| Feature | 31P NMR | 13C-GTP NMR | 15N-Protein NMR |

| Primary Target | Ribose (C1'-C5') or Base (C8) | Protein Backbone Amides | |

| Labeling Cost | Low (Natural Abundance) | High (Requires synthesis/purchase) | High (Requires expression in minimal media) |

| Signal Sharpness | Moderate (CSA broadening) | High (Sharp singlets with decoupling) | High (TROSY required for large complexes) |

| Structural Insight | Phosphate State (State 1 vs 2) | Sugar Pucker & Glycosidic Angle | Global Protein Conformation |

| Throughput | Medium | Medium | Low (Complex assignment needed) |

Part 2: Experimental Workflow

Sample Preparation

The Reagents:

-

Protein: Purified GTPase (e.g., K-Ras, RhoA) at 50–200 µM. Buffer must be phosphate-free if using complementary 31P, but for 13C, standard HEPES or Tris buffers (pH 7.4) are acceptable.

-

13C-GTP: Commercially available or enzymatically synthesized from 13C-GMP using Guanylate Kinase and Pyruvate Kinase.

-

Magnesium: Essential cofactor. Maintain [Mg2+] > [GTP] (typically 5 mM MgCl2).

The "Loading" Protocol: To ensure a synchronized start for hydrolysis assays:

-

Incubate protein with EDTA (to strip Mg2+ and release bound GDP).

-

Add 5-10x excess of 13C-GTP.

-

Add excess MgCl2 to "lock" the high-affinity nucleotide.

-

Remove excess unbound nucleotide via a rapid desalting column (e.g., PD-10) only if K_off is slow. For fast-exchanging GTPases (like Rho), perform the assay in the presence of excess 13C-GTP.

NMR Acquisition Parameters

-

Instrument: 600 MHz or higher is recommended for sensitivity. A CryoProbe is highly advantageous.

-

Pulse Sequence:

-

1D Carbon:[1]zgpg30 (Bruker standard) – 1D 13C with power-gated proton decoupling.

-

2D Sensitivity:hsqcetgp – 1H-13C HSQC. This is often preferred because detecting the proton attached to the 13C (via J-coupling) enhances sensitivity by the ratio of gyromagnetic ratios (

).

-

-

Temperature: 298 K (25°C) is standard. For fast hydrolyzing mutants (e.g., Ras G12V), lower to 283 K (10°C) to slow the reaction.

Real-Time Hydrolysis Assay

Methodology:

-

Insert sample into magnet immediately after Mg2+ addition.

-

Acquire serial 1D or 2D spectra in blocks (e.g., every 5–10 minutes) for 2–12 hours.

-

Self-Validation: Ensure the sum of integrals (GTP + GDP) remains constant. A decrease in total signal indicates precipitation or aggregation.

Part 3: Data Analysis & Visualization

Pathway Visualization: The GTPase Cycle

The following diagram illustrates the conformational cycle tracked by the 13C signals.

Caption: The GTPase activation cycle. 13C-NMR tracks the transition from the green active state to the red inactive state via specific chemical shift perturbations.

Kinetic Analysis

To extract the hydrolysis rate constant (

-

Integrate the C1' peak of GTP (

) and GDP ( -

Calculate the mole fraction of GTP:

. -

Fit to a first-order exponential decay:

Experimental Workflow Diagram

Caption: Step-by-step workflow for the real-time 13C-GTP hydrolysis assay.

Part 4: Case Study – K-Ras Drug Discovery

Context: Oncogenic K-Ras mutants (e.g., G12C) are "locked" in the GTP-bound state. Small molecule inhibitors often work by binding to the GDP-bound state and preventing re-activation (exchange) or by allosterically accelerating hydrolysis.

Application of 13C-GTP NMR: In a screening campaign for K-Ras G12C inhibitors:

-

Control: K-Ras G12C + 13C-GTP shows a very slow decay (intrinsic hydrolysis is impaired).

-

Experiment: Addition of a GAP (GTPase Activating Protein) usually accelerates this.

-

Inhibitor Test: If an inhibitor binds the active site or an allosteric pocket that distorts the switch regions, the chemical shift of the 13C-GTP C1' resonance may perturb before hydrolysis occurs (indicating binding), or the rate of decay may change.

-

Result: Unlike fluorescence assays where the fluorophore might clash with the inhibitor, the 13C label is non-perturbative. This allows for the detection of low-affinity fragments that bind near the nucleotide pocket.

References

-

Direct detection of ribose 13C chemical shifts

- Title: 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides.

- Source: NIH / PubMed Central.

-

URL:[Link] (Note: Cited for principle of C1' assignment strategy).

-

Real-time NMR for GTPases

- Title: Real-time NMR Study of Three Small GTPases Reveals That Fluorescent 2′(3′)-O-(N-Methylanthraniloyl)-tagged Nucleotides Alter Hydrolysis and Exchange Kinetics.

- Source: Journal of Biological Chemistry (JBC).

-

URL:[Link]

-

GTPase Conformational Dynamics (State 1/State 2)

- Title: A Comparative CEST NMR Study of Slow Conformational Dynamics of Small GTPases Complexed with GTP and GTP Analogues.

- Source: Angewandte Chemie / University of Toronto.

-

URL:[Link]

-

Synthesis of Isotope Labeled Nucleotides

- Title: Synthesis of [7-15N]-GTPs for RNA structure and dynamics by NMR spectroscopy.

- Source: Mon

-

URL:[Link]

Sources

Technical Guide: 13C-Labeled Guanosine Analogs in Structural Biology & Metabolomics

Topic: Foundational Research on 13C Labeled Guanosine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary & Scientific Rationale

The incorporation of Carbon-13 (

For the Senior Application Scientist, the value of

-

NMR Relaxation Dispersion: Probing "invisible" excited states (ES) in RNA riboswitches and drug-aptamer complexes.

-

Mass Spectrometry (MS): Serving as interference-free Internal Standards (IS) for absolute quantification in metabolomics.

This guide moves beyond basic definitions to provide actionable protocols for the chemo-enzymatic synthesis, validation, and application of these isotopologues.

Chemo-Enzymatic Synthesis: The "Gold Standard" Protocol

While chemical synthesis of purine nucleosides is possible, it is often plagued by low yields and complex protection/deprotection steps. The field has shifted toward chemo-enzymatic synthesis using Purine Nucleoside Phosphorylase (PNP). This method is thermodynamically reversible and allows for the stereoselective attachment of a

The Mechanism

The reaction relies on the phosphorolysis of a "donor" nucleoside (often 7-methylguanosine or uridine) to generate

Protocol: Enzymatic Transglycosylation

Objective: Synthesize

Reagents:

-

Enzyme: E. coli Purine Nucleoside Phosphorylase (PNP) (recombinant, purified).

-

Donor:

-Uridine (10 mM). -

Acceptor Base: Guanine (or analog like 6-thioguanine) (10 mM).

-

Buffer: 10 mM Potassium Phosphate (pH 7.4). Note: Phosphate is a substrate; its concentration drives the equilibrium.

Step-by-Step Workflow:

-

Solubilization: Dissolve the guanine base in a minimal volume of warm dilute KOH if solubility is an issue, then rapidly dilute into the reaction buffer to prevent precipitation.

-

Reaction Initiation: Add PNP (0.1 units/mL) to the mixture of Donor and Acceptor.

-

Temperature Control: Incubate at 50°C. Higher temperatures favor the solubility of purines and reaction kinetics but require thermostable enzymes.

-

Monitoring: Monitor the disappearance of the base and appearance of the nucleoside via HPLC (C18 column, 254 nm).

-

Purification: Upon >90% conversion, stop the reaction by filtering out the enzyme (10 kDa MWCO spin filter). Purify the product via semi-preparative HPLC.

Synthesis Workflow Visualization

Figure 1: Chemo-enzymatic transglycosylation pathway for synthesizing 13C-guanosine using PNPase.

Analytical Validation (QC)

Before downstream application, the isotopic enrichment and chemical purity must be validated.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | RP-HPLC (C18) | > 98% area under curve (254 nm) |

| Isotopic Enrichment | HR-MS (ESI-TOF) | > 98% |

| Regioselectivity | 1H-13C HSQC NMR | Confirmation of N9-C1' glycosidic bond (vs. N7) |

Critical QC Note: In enzymatic synthesis, N7-glycosylation is a potential minor byproduct for certain analogs. 2D NMR (HMBC) is required to confirm the exclusive formation of the biologically relevant N9-isomer.

Application: NMR Relaxation Dispersion (Structural Biology)

The primary utility of site-specific

The Physics of the Experiment

By labeling specific carbons (e.g., C8 or C1' of Guanosine), we isolate a single spin pair. We then apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse train. If the guanosine is exchanging between a "Ground State" (visible) and an "Excited State" (invisible, e.g., a transient Hoogsteen base pair), the effective relaxation rate (

Experimental Protocol

-

Sample Prep: Transcribe RNA using

-GTP (converted from the synthesized guanosine). Anneal in NMR buffer (typically 15 mM NaPi, 25 mM NaCl, pH 6.5). -

Pulse Sequence: Use a

CPMG relaxation dispersion sequence. -

Data Acquisition: Acquire a series of 2D HSQC spectra with varying

(e.g., 50, 100, 200... 1000 Hz). -

Analysis: Plot

vs.

NMR Workflow Visualization

Figure 2: Workflow for extracting kinetic parameters of RNA dynamics using 13C-relaxation dispersion.

Application: Mass Spectrometry (Metabolomics)[1][2][3]

In drug development,

The Problem: Ion Suppression

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) can suppress the ionization of the analyte. Using a non-labeled standard or a different molecule fails to correct for this because the "mimic" does not co-elute perfectly.

The Solution: Stable Isotope Dilution

-labeled analogs are chemically identical to the analyte (same retention time) but mass-differentiated.-

Protocol: Spike the biological sample (plasma/cell lysate) with a known concentration of

-Guanosine before extraction. -

Quantification: Calculate the ratio of Area(Analyte) / Area(IS). This ratio is immune to ionization variations.

References

-

Longhini, A. P., et al. (2016). "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations." Nucleic Acids Research.[1][2][3] Link

-

Batey, R. T., et al. (1992). "Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA."[3] Nucleic Acids Research.[1][2][3] Link

-

Nikolova, E. N., et al. (2011). "Transient Hoogsteen base pairs in canonical duplex DNA." Nature. Link (Foundational work on Excited States using 13C RD).

-

Stoute, J., et al. (2019). "Internal Standards in Metabolomics: A Comparison of Quality Control Strategies." Metabolites.[4][5][6][7] Link

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 7. iroatech.com [iroatech.com]

introduction to stable isotope labeling with 13C GTP

Introduction to Stable Isotope Labeling with C GTP

Technical Guide & Protocol Architecture

Executive Summary

Guanosine Triphosphate (GTP) labeled with Carbon-13 (

This guide delineates the two distinct operational paradigms for

-

In Vitro Biophysics (NMR): Using exogenous

C-GTP to monitor real-time enzymatic hydrolysis and conformational switching in GTPases (Ras, Rho, G -

Metabolic Flux Analysis (MS): Using

C-GTP (often derived upstream from

Part 1: The Physicochemical Basis

Why C-GTP?

The utility of

| Feature | Fluorescent GTP (e.g., mant-GTP) | ||

| Detection | Scintillation Counting | Fluorescence Spectroscopy | NMR or Mass Spectrometry |

| Perturbation | None (Native chemistry) | High (Bulky fluorophore alters kinetics) | Zero (Chemically identical to native GTP) |

| Information | Hydrolysis rate only | Kinetics & Binding | Kinetics, Atomic Structure, & Metabolic Fate |

| Safety | Hazardous (High Energy | Safe | Safe |

The NMR "Chemical Shift" Advantage

In Nuclear Magnetic Resonance (NMR), the specific frequency (chemical shift,

-

Key Reporter: The C8 carbon of the guanine ring.[1]

-

Mechanism: The chemical shift of C8 moves significantly (typically

1-2 ppm) between the GTP-bound and GDP-bound states, allowing for peak resolution without the need for protein labeling.

Part 2: Experimental Workflow Architecture

The following diagram illustrates the decision matrix for selecting the correct

Figure 1: Decision matrix distinguishing in vitro biophysical assays from cellular metabolic flux analysis.

Part 3: Protocol A — Real-Time NMR GTPase Assay

Application: Determining the intrinsic hydrolysis rate (

Reagent Preparation

-

Substrate: Uniformly labeled [U-

C -

Buffer Chemistry (Critical):

-

Mg

: Essential. Use 5 mM MgCl -

D

O: Prepare buffer in 90% H -

Reducing Agent: 1-2 mM DTT or TCEP to prevent protein oxidation.

-

Experimental Setup

-

Baseline Scan: Load 200

M -

Initiation: Add the purified GTPase (typically 10-50

M) directly to the tube. Mix by rapid inversion (do not vortex vigorously). -

Acquisition: Immediately start a series of pseudo-2D experiments (1D spectra collected serially over time).

-

Time resolution: 1-5 minutes per spectrum, depending on the hydrolysis rate.

-

Temperature: Maintain strict control (usually 25°C or 37°C).

-

Data Interpretation

You will observe the disappearance of the GTP C8 peak and the simultaneous appearance of the GDP C8 peak.

-

GTP C8:

137.5 ppm (varies slightly with pH/Mg) -

GDP C8:

139.0 ppm -

Validation: The integral of (GTP + GDP) should remain constant. If the total signal decreases, check for precipitation or non-specific degradation.

Part 4: Protocol B — Metabolic Flux Analysis (LC-MS)

Application: Tracing the synthesis of GTP from precursors in cancer cells or immune cells.

Note: Unlike the NMR assay, you rarely "feed" cells

Cell Culture & Labeling[2][3][4][5][6]

-

Media Prep: Use glucose-free/glutamine-free DMEM. Supplement with [U-

C -

Pulse: Incubate cells for the desired timeframe (e.g., 1h, 6h, 24h) to reach isotopic steady state or kinetic transient state.

-

Quenching (Critical): Metabolism must be stopped instantly.

-

Step: Aspirate media.

-

Step: Immediately add 80% cold methanol (-80°C) .

-

Rationale: This lyses cells and precipitates enzymes, freezing the metabolic profile.

-

Extraction & LC-MS/MS

-

Extraction: Scrape cells in cold methanol. Centrifuge at 14,000 x g (4°C) to pellet debris. Collect supernatant.

-

Chromatography: Use an Ion-Pairing Reverse Phase column (e.g., Tributylamine as ion-pairing agent) or a HILIC column (e.g., ZIC-pHILIC) to retain polar nucleotides.

-

Mass Spectrometry: Operate in Negative Ion Mode (ESI-).

-

Target: GTP (

). Monoisotopic mass -

Isotopologues:

- (Unlabeled): 523 m/z

- (Ribose labeled only): 528 m/z (Indicates flux via Pentose Phosphate Pathway)

- (Fully labeled): 533 m/z (Indicates de novo synthesis from fully labeled precursors)

-

Part 5: Visualization of the GTP Switch

The following diagram details the atomic transitions monitored during the assay.

Figure 2: The conformational switch of GTP hydrolysis detectable via Carbon-13 NMR chemical shifts.

References

-

Marshall, C. B., et al. (2012). "Probing the GTPase cycle with real-time NMR: GAP and GEF activities in cell extracts." Methods, 57(4), 473-485.

-

Smith, M. J., et al. (2018). "Multiplexed Real-Time NMR GTPase Assay for Simultaneous Monitoring of Multiple Guanine Nucleotide Exchange Factor Activities." Journal of the American Chemical Society, 140(13), 4473-4476.

-

Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Technical Guide.

-

Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." Product Catalog & Technical Notes.

-

Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 34, 189-201.

Methodological & Application

Application Note: Guanosine Triphosphate-13C (Dilithium) in NMR Spectroscopy

This Application Note and Protocol Guide is designed for high-level researchers and drug discovery scientists. It focuses on the specialized application of Guanosine triphosphate-13C (dilithium) in NMR spectroscopy, specifically for real-time enzyme kinetics (GTPases) and structural biology.

Subject: High-Resolution Kinetic Monitoring & Structural Analysis of GTP-Binding Proteins

Part 1: Executive Summary & Material Science

The Core Utility

Guanosine triphosphate (GTP) labeled with Carbon-13 (

Why the Dilithium Salt Form?

The dilithium salt form of

-

Enhanced Solubility: Lithium salts of nucleotides generally exhibit superior solubility in organic-aqueous co-solvents often used during sample concentration or ligand screening.

-

Spectral Clarity:

(and -

Stability: The lithium form often confers greater hydrolytic stability during storage compared to the free acid or sodium forms.

Critical Consideration: While Li-GTP is stable, biological GTPases strictly require

Part 2: Core Application – Real-Time GTPase Kinetic Assay

Principle of Operation

GTPases act as molecular switches, cycling between an active (GTP-bound) and inactive (GDP-bound) state. The hydrolysis of the

-

The NMR Advantage: The chemical environment of the guanine base and ribose sugar changes significantly upon hydrolysis.

-

The Marker: The C8 carbon (guanine ring) and C1' carbon (ribose) show distinct chemical shift perturbations (CSP) between GTP and GDP states.

-

Detection: By tracking the intensity of the

-GTP peaks vs. the appearing

Experimental Protocol: Real-Time Kinetics

Materials

-

Ligand: Guanosine triphosphate-

(dilithium salt). -

Protein: Purified GTPase (e.g., K-Ras, typically 50–200

). -

Buffer: 20 mM Tris-d11 (or Phosphate), 100 mM NaCl, 5 mM

, 2 mM DTT-d10, 10% -

Instrument: 600 MHz NMR spectrometer (or higher) equipped with a cryoprobe.

Step-by-Step Workflow

Step 1: Ligand Preparation & Cation Management

-

Dissolve

-GTP (Li salt) in the NMR buffer to a stock concentration of 10 mM. -

Crucial: Ensure the buffer contains excess

(e.g., 5–10 mM). The

Step 2: Sample Assembly

-

Prepare 500

of protein solution in an NMR tube. -

Acquire a "Protein Only" reference spectrum (1D

) to ensure folding. -

Initiation: Rapidly add

-GTP to the tube (Final concentration: 1–2 mM; typically 10x excess over protein if measuring intrinsic hydrolysis, or 1:1 if measuring single-turnover). -

Mix by inversion and immediately insert into the magnet.

Step 3: Data Acquisition (Pseudo-2D)

-

Pulse Sequence: 1D

-edited HSQC or a rapid 1D -

Time Resolution: Set up a looped experiment to acquire a spectrum every 2–5 minutes for 2–12 hours.

-

Target Region: Focus on the aromatic region (135–140 ppm for C8) or ribose (85–90 ppm for C1').

Step 4: Data Processing

-

Integrate the decaying GTP-C8 peak and the rising GDP-C8 peak.

-

Plot Integral vs. Time.

-

Fit to a first-order exponential decay equation:

.

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to kinetic data extraction.

Figure 1: Workflow for Real-Time NMR monitoring of GTPase hydrolysis using 13C-GTP.

Part 4: Data Presentation & Chemical Shifts

To successfully assign peaks, reference the following standard chemical shifts for Guanosine nucleotides. Note that binding to a protein (Protein-Induced Shift) will cause deviations of 0.5 – 2.0 ppm.

| Carbon Position | 13C-GTP Shift (ppm) | 13C-GDP Shift (ppm) | Shift Difference ( |

| C8 (Base) | 137.5 | 138.2 | ~0.7 (Diagnostic) |

| C1' (Ribose) | 88.5 | 88.9 | ~0.4 |

| C4 (Base) | 152.1 | 152.0 | < 0.1 |

| C5 (Base) | 117.3 | 117.5 | ~0.2 |

| C6 (Base) | 159.2 | 159.4 | ~0.2 |

Table 1: Typical

Part 5: Troubleshooting & Optimization

Preventing Non-Enzymatic Hydrolysis

GTP is thermally unstable.

-

Issue: Spontaneous hydrolysis during long NMR experiments (24h+).

-

Solution: Maintain sample temperature at 25°C or 20°C. Avoid 37°C for long-duration NMR unless necessary. Use a phosphate-buffering system which is less catalytic to hydrolysis than some amine buffers, though Tris is generally acceptable.

Signal Overlap

-

Issue: Protein side-chain signals (aromatics) overlapping with GTP C8.

-

Solution: Use Isotope Filtering . If the protein is unlabeled (

) and the GTP is

The Lithium Factor

-

Issue: In rare cases, high

concentrations can inhibit specific -

Validation: Perform a control activity assay (e.g., fluorescence-based) with and without 20 mM LiCl to confirm that the lithium salt form does not alter the specific enzyme's

.

Part 6: References

-

Smith, M. J., et al. (2013). Real-time NMR monitoring of GTPase activity.[1][2][3][4]Methods in Molecular Biology , 928, 11-23.

-

Gebregiworgis, T., & Ikura, M. (2018).[2] Multiplexed Real-Time NMR GTPase Assay for Simultaneous Monitoring of Multiple Guanine Nucleotide Exchange Factor Activities.Journal of the American Chemical Society , 140(13), 4473–4476.[2]

-

Cambridge Isotope Laboratories. Nucleotide Salt Forms and Stability in NMR.

-

MedChemExpress. Guanosine triphosphate-13C (dilithium) Product Data.

-

BMRB (Biological Magnetic Resonance Data Bank). GTP Chemical Shift Assignments.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Multiplexed Real-Time NMR GTPase Assay for Simultaneous Monitoring of Multiple Guanine Nucleotide Exchange Factor Activities from Human Cancer Cells and Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Real-time NMR study of three small GTPases reveals that fluorescent 2'(3')-O-(N-methylanthraniloyl)-tagged nucleotides alter hydrolysis and exchange kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of Intracellular GTP using U-13C10 GTP-Assisted LC-MS/MS

Executive Summary

Guanosine Triphosphate (GTP) is a critical cofactor in cellular energy transfer, signal transduction (G-protein coupled receptors), and microtubule polymerization. However, accurate quantification of intracellular GTP by LC-MS/MS is notoriously difficult due to two primary factors: rapid enzymatic hydrolysis (GTP

This guide details a robust protocol using Uniformly Labeled 13C10-GTP (U-13C10 GTP) as an internal standard. Unlike structural analogs, U-13C10 GTP co-elutes perfectly with endogenous GTP, experiencing the exact same ionization environment and extraction losses, thereby providing absolute correction for matrix effects and recovery variability.

The Core Challenge: Why 13C?

In HILIC-MS/MS analysis of nucleotides, matrix effects are the dominant source of error. Co-eluting salts and cellular debris can suppress the electrospray ionization (ESI) signal of GTP by >50%.

-

External Calibration: Fails to account for suppression, leading to massive underestimation of concentration.

-

Deuterated Standards (D-GTP): Often suffer from deuterium exchange or slight chromatographic shifts (isotope effect), leading to imperfect correction.

-

13C Stable Isotope Standards: The gold standard. The

C atoms are non-exchangeable and increase mass without altering lipophilicity or pKa. The standard elutes at the exact retention time as the analyte but is mass-resolved by the mass spectrometer.

Mechanistic Workflow

Figure 1: Workflow for Stable Isotope Dilution (SID) LC-MS/MS of GTP.

Materials & Instrumentation

Reagents

-

Analyte Standard: Guanosine 5′-triphosphate sodium salt hydrate (Sigma,

95%). -

Internal Standard: Guanosine 5′-triphosphate (

, 98%+ purity).-

Note: Ensure the label covers the Guanosine moiety (Guanine + Ribose) for a +10 Da shift.

-

-

LC Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide (28%).

Instrumentation

-

LC System: UHPLC (e.g., Vanquish, ACQUITY) capable of handling high-organic mobile phases.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

-

Rationale: Amide phases retain polar phosphorylated compounds better than bare silica and are more stable at high pH than amino phases [1].

-

-

MS System: Triple Quadrupole (QqQ) operating in ESI Positive or Negative mode.

Protocol: Step-by-Step

Phase 1: Standard Preparation

GTP is thermally unstable. Keep all solutions on ice.

-

Stock Solution (10 mM): Dissolve GTP and 13C-GTP separately in water. Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Do not freeze-thaw more than once.

-

Working Internal Standard (WIS): Dilute 13C-GTP to 5 µM in 80% Acetonitrile (cold). This matches the extraction solvent composition.

Phase 2: Sample Extraction (The "Cold Chain")

Objective: Extract GTP while arresting phosphatase activity.

-

Quenching:

-

Remove culture media rapidly.[1]

-

Immediately wash cells with ice-cold PBS (4°C).

-

Add 500 µL of Extraction Solvent (80% MeOH/20% H2O, pre-chilled to -80°C) directly to the plate.

-

-

Spiking:

-

Add 10 µL of WIS (13C-GTP) directly to the lysis mixture on the plate.

-

Crucial: Spiking before scraping/collection ensures the IS corrects for recovery losses during the physical collection steps [2].

-

-

Collection:

-

Scrape cells and transfer to a pre-chilled microcentrifuge tube.

-

Vortex for 30 seconds at 4°C.

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to a glass vial.

-

Optional: If protein precipitation is incomplete, filter through a 0.2 µm PTFE filter (check filter for GTP binding first).

-

Phase 3: LC-MS/MS Method Setup

Chromatography (HILIC) Nucleotides are acidic and highly polar. A high pH mobile phase is essential to deprotonate the phosphate groups, improving peak shape on Amide columns [3].

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in Water (pH ~9.0).

-

Mobile Phase B: 10 mM Ammonium Acetate + 0.1% NH4OH in 95% Acetonitrile (pH ~9.0).

-

Gradient:

-

0-1 min: 90% B (Isocratic hold to load sample)

-

1-8 min: 90% B

60% B (Linear gradient) -

8-10 min: 60% B (Wash)

-

10.1 min: 90% B (Re-equilibration - Critical for HILIC)

-

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temp: 35°C.

Mass Spectrometry (MRM Parameters) Operate in Positive Ion Mode (ESI+). While nucleotides ionize in negative mode, positive mode often yields better structural fragments (base loss) and is compatible with the high pH buffer.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| GTP (Endogenous) | 524.1 [M+H]+ | 152.1 (Guanine) | 30 | 25 | Quantifier |

| 524.1 | 426.0 (M-H2PO4) | 30 | 18 | Qualifier | |

| U-13C10 GTP (IS) | 534.1 [M+H]+ | 157.1 (13C5-Guanine)* | 30 | 25 | Quantifier |

*Note on Transitions:

-

GTP (

): The guanine base ( -

U-13C10 GTP: The guanine moiety contains 5 carbons. If the standard is uniformly labeled, the base fragment will shift by +5 Da (

). The precursor shifts by +10 Da (

Data Analysis & Validation

Linearity & Response Factor

Construct a calibration curve by spiking varying concentrations of unlabeled GTP (e.g., 10 nM to 10 µM) into a "surrogate matrix" or solvent, while keeping the 13C-GTP concentration constant.

Plot the Area Ratio (

Matrix Effect (ME) Calculation

The 13C standard allows you to quantify the exact matrix effect.

-

Negative Value: Ion Suppression (Common in nucleotides).

-

Positive Value: Ion Enhancement.

-

Self-Validation: If the ME is -40%, but the calculated concentration of GTP matches the known spike, the Internal Standard is working correctly.

Stability Check

Inject a QC sample every 10 runs. If the absolute area of the 13C-GTP drops significantly over time, it indicates degradation in the autosampler. Ensure autosampler is kept at 4°C.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Peak Tailing | Secondary interactions with silica; pH too low. | Ensure Mobile Phase pH is |

| GTP Signal < LOD | Ion suppression or thermal degradation. | Check Matrix Effect using formula above. Ensure extraction was performed on ice. |

| GTP | Phosphatase activity during extraction. | Use 80% MeOH at -80°C. Add EDTA (1 mM) to quench metal-dependent phosphatases. |

| RT Shift | HILIC equilibration issue. | Increase re-equilibration time between runs (at least 3-4 column volumes). |

References

-

Waters Corporation. "HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides." Application Note. Link

-

Bennett, B. D., et al. "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols, 2008. Link

-

Thermo Fisher Scientific. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics." PMC, 2023. Link

-

Sigma-Aldrich. "Guanosine 5'-Triphosphate Stability & Storage."[2] Product Information. Link

-

SCIEX. "The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time." Technical Note. Link

Sources

Application Note: High-Resolution Metabolic Flux Analysis of GTP Dynamics

This Application Note is structured to serve as a definitive technical guide for 13C-GTP Metabolic Labeling . It moves beyond generic "metabolomics" advice to address the specific challenges of nucleotide flux analysis, such as the separation of de novo synthesis from salvage pathways and the critical requirement for HILIC chromatography to retain polar triphosphates.

Abstract & Strategic Rationale

Guanosine Triphosphate (GTP) is a dual-function metabolite, serving as both a high-energy phosphate donor (comparable to ATP) and a critical signaling molecule for G-protein coupled receptors (GPCRs) and Ras/Rho/Rac GTPases. In drug development—particularly for oncology and immunology—quantifying the rate of GTP synthesis (flux) is often more predictive of cellular state than static abundance measurements.

Standard static profiling fails to distinguish between GTP generated via de novo purine biosynthesis (targetable by antifolates like Methotrexate) and the salvage pathway (targetable by HGPRT inhibitors). This protocol details a 13C-Stable Isotope Labeling (SIL) workflow to resolve these pathways. We utilize [U-13C6]-Glucose to track ribose incorporation and [U-13C10]-Guanosine to quantify salvage efficiency, employing High-Performance Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS).

Experimental Design: The "Why" Behind the Tracer

Choosing the correct tracer is the single most critical decision in this workflow.

Tracer Selection Matrix

| Tracer | Target Moiety in GTP | Pathway Resolution | Application |

| [U-13C6]-Glucose | Ribose Ring (M+5) | De Novo Synthesis | Measures flux from glycolysis into the Pentose Phosphate Pathway (PPP) to PRPP. Best for assessing general proliferative capacity. |

| [U-13C10]-Guanosine | Guanine Base + Ribose | Salvage Pathway | Directly tracks uptake and phosphorylation of exogenous guanosine. Essential for studying resistance to de novo inhibitors. |

| [U-13C5]-Glutamine | Purine Ring Atoms | Nitrogen/Carbon Sources | Complex labeling. Gln provides Nitrogen (N3, N9) directly. Carbons enter indirectly via the TCA cycle |

Critical Control: Dialyzed FBS

Scientific Integrity Check: Standard Fetal Bovine Serum (FBS) contains high levels of unlabeled hypoxanthine, guanosine, and inosine. If you use standard FBS, the unlabeled nucleosides will outcompete your 13C-tracer, diluting the signal and yielding false "low flux" data.

-

Requirement: You must use Dialyzed FBS (10k MWCO) to remove endogenous small molecules while retaining growth factors.

Visualizing the Pathway

Understanding where the Carbon-13 ends up is prerequisite to data interpretation.

Figure 1: Carbon flow from Glucose (De Novo) and Guanosine (Salvage) into the GTP pool. Note that Glucose labels the ribose moiety (M+5), while Guanosine labels the entire molecule.

Detailed Protocol

Phase A: Cell Culture & Labeling

Goal: Establish Isotopic Steady State. Duration: Nucleotide pools turnover slower than glycolytic intermediates. A 12–24 hour labeling period is recommended for steady-state analysis.

-

Seeding: Seed cells (e.g., 5 x 10⁵ cells/well in 6-well plates) in standard media. Allow attachment overnight.

-

Wash Step (Critical): Aspirate media.[1] Wash cells 2x with warm PBS . This removes residual unlabeled glucose/nucleosides from the interstitial space.

-

Labeling Media Preparation:

-

Base: DMEM (Glucose-free, Glutamine-free).

-

Supplement: 10% Dialyzed FBS .[1]

-

Tracer: Add [U-13C6]-Glucose to 10 mM (or physiological 5 mM).

-

Glutamine: Add unlabeled Glutamine (2-4 mM) to support nitrogen balance.

-

-

Incubation: Incubate at 37°C, 5% CO2 for the defined time course (e.g., t=0, 6h, 12h, 24h).

Phase B: Metabolism Quenching & Extraction

Goal: Stop enzymatic activity instantly. GTP is labile; improper quenching leads to hydrolysis into GDP/GMP.

-

Quench: Place plate on a bed of Dry Ice . Aspirate media immediately.

-

Wash: Quickly wash with ice-cold PBS (optional, but risks leakage; for adherent cells, rapid aspiration is often safer).

-

Extraction Solvent: Add 1 mL Extraction Buffer (-80°C pre-chilled) directly to the well.

-

Buffer Composition:40:40:20 Acetonitrile:Methanol:Water + 0.1 M Formic Acid.

-

Why this mix? The high organic content precipitates proteins immediately, while the water component ensures solubility of polar nucleotides like GTP.

-

-

Scrape & Collect: Scrape cells while keeping the plate on ice. Transfer to Eppendorf tubes.

-

Vortex & Centrifuge: Vortex vigorously for 30s. Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass LC-MS vial. Analyze immediately or store at -80°C (stable for <1 week).

Phase C: LC-MS/MS Analysis (HILIC Method)

Goal: Retain and separate highly polar triphosphates. Reverse Phase (C18) will not retain GTP.

-

Column: ZIC-pHILIC (Merck) or Waters BEH Amide. (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient:

-

0 min: 80% B

-

15 min: 20% B (Linear ramp)

-

16-20 min: 80% B (Re-equilibration)

-

-

Flow Rate: 0.2 mL/min.[2]

-

MS Mode: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode.

Targeted MRM Transitions (for Triple Quad):

| Metabolite | Precursor (m/z) | Product (m/z) | Label State |

|---|---|---|---|

| GTP (Unlabeled) | 522.0 | 158.9 (PPi) | M+0 |

| GTP (Ribose-13C) | 527.0 | 158.9 | M+5 (Glucose-derived) |

| GTP (Base-13C) | 532.0 | 158.9 | M+10 (Guanosine-derived) |

Data Analysis & QC

Self-Validating System:

-

Energy Charge Check: Calculate the Adenylate/Guanylate Energy Charge:

.-

Pass Criteria: Ratio > 0.8. If < 0.7, cell stress or hydrolysis occurred during extraction.

-

-

Natural Abundance Correction: Use software (e.g., IsoCor, Polly) to correct for the natural 1.1% prevalence of 13C.

-

Fractional Enrichment:

Where

Workflow Diagram

Figure 2: Step-by-step experimental workflow ensuring isotopic integrity.

References

-

Lane, A. N., & Fan, T. W. (2017). Selection of radiolabeled and stable isotope tracers for metabolic studies.[1][3][4][5][6] Methods in Molecular Biology, 163–186.

-

Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212–3221.

-

Yuan, M., et al. (2012). A robust, high-throughput method for the quantitative analysis of nucleotides and nucleosides in biological samples. Nature Protocols, 7, 1068–1079.

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.

-

Clasquin, M. F., et al. (2011). LC-MS-based metabolomics for nucleotide metabolism. Current Protocols in Molecular Biology, Chapter 30.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. d-nb.info [d-nb.info]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Application Note: Quantitative Analysis of Intracellular GTP Pools via LC-MS/MS with Stable Isotope Dilution

Abstract & Introduction

Guanosine Triphosphate (GTP) is a pivotal metabolite serving dual roles: it is a high-energy phosphate donor in protein synthesis (translation) and the essential "switch" molecule for G-protein signaling cascades (e.g., Ras, Rho, Rab families). Unlike ATP, which is primarily an energy currency, the intracellular pool of GTP is tightly regulated to control signal transduction.

Accurate quantification of GTP is notoriously difficult due to:

-

Rapid Hydrolysis: GTP spontaneously degrades to GDP and GMP during standard extraction, skewing the GTP/GDP ratio.

-

Ionic Polarity: The triphosphate group makes GTP highly polar, leading to poor retention on standard C18 columns.

-

Matrix Effects: Intracellular matrices cause significant ion suppression in Mass Spectrometry.

This Application Note details a robust Stable Isotope Dilution (SID) protocol. By spiking samples with uniformly labeled

Biological Context: The GTP Switch

The following diagram illustrates the critical position of GTP in cellular function, highlighting why accurate pool measurement is vital for drug development in oncology (Ras inhibitors) and metabolic diseases.

Figure 1: The GTP Flux Network. Accurate measurement of the GTP pool is essential to understand the thermodynamic potential available for protein synthesis and the activation state of G-proteins.

Principle of the Assay

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically zwitterionic polymer phases (ZIC-pHILIC), which retain polar nucleotides without the need for ion-pairing reagents that contaminate MS sources.

The Core Logic (SID):

Because the

Materials & Reagents

Standards

-

Analyte: Guanosine 5'-triphosphate (GTP), Sodium salt (Sigma or equivalent).

-

Internal Standard (IS): U-

C-

Note: If using yeast extract, quantify the batch against a known GTP standard first.

-

Solvents (LC-MS Grade)

-

Acetonitrile (ACN).

-

Ammonium Carbonate ((NH

) -

Ammonium Hydroxide (NH

OH). -

Water (Milli-Q).[6]

Experimental Protocol

Step 1: Cell Quenching & Extraction (Critical Step)

Rationale: GTP turnover is sub-second. Metabolism must be arrested instantly.

-

Preparation: Pre-cool Extraction Solvent (40:40:20 ACN:MeOH:Water + 0.1 M Formic Acid) to -20°C .

-

Harvesting (Adherent Cells):

-

Place cell culture dish on a bed of ice.

-

Rapidly aspirate media.[6]

-

IMMEDIATELY add 1.0 mL of cold Extraction Solvent.

-

Simultaneously spike in 10 µL of Internal Standard Mix (10 µM U-

C,

-

-

Scraping: Scrape cells into the solvent using a cell lifter. Transfer the slurry to a pre-cooled 1.5 mL Eppendorf tube.

-

Lysis: Vortex vigorously for 30 seconds at 4°C.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and debris.

-

Supernatant: Transfer supernatant to a glass LC vial.

-

Note: If sensitivity is an issue, dry the supernatant under nitrogen flow (keep cold!) and reconstitute in 50 µL of mobile phase. For GTP, direct injection is preferred to avoid degradation during drying.

-

Step 2: LC-MS/MS Analysis

Chromatography Setup:

-

Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm).[4]

-

Temperature: 35°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 2-5 µL.

Mobile Phases:

-

A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Adjusted with NH

OH).-

Why pH 9? ZIC-pHILIC works best when phosphates are fully deprotonated.

-

-

B: 100% Acetonitrile.

Gradient Profile:

| Time (min) | % B (Organic) | State |

| 0.0 | 80 | Initial Hold |

| 2.0 | 80 | Isocratic |

| 12.0 | 40 | Linear Gradient |

| 14.0 | 40 | Wash |

| 14.1 | 80 | Re-equilibration |

| 22.0 | 80 | End |

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

Operate in Positive Ion Mode (ESI+). While nucleotides are anions, positive mode on HILIC often yields better sensitivity for the guanine base fragment, and modern instruments switch polarity fast. Alternative: Negative mode is also valid (Transition 522 -> 150).

Source Parameters (Agilent/Sciex/Thermo generic):

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 40 psi

-